molecular formula C8H7FN2O2S B13925737 N-(5-cyano-2-fluorophenyl)methanesulfonamide

N-(5-cyano-2-fluorophenyl)methanesulfonamide

Cat. No.: B13925737
M. Wt: 214.22 g/mol
InChI Key: BHTFRIRAQJNMQM-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-fluorophenyl)methanesulfonamide (CAS 401909-16-8) is a fluorinated sulphonamide derivative of significant interest in modern chemical and pharmaceutical research. As a member of the fluoro-sulphonamide class, this compound is part of a group of chemicals known for their distinct and complex physical, chemical, and biological properties, which are leveraged in the design of novel drug candidates and agrochemicals . The molecular scaffold, which incorporates both fluorine and sulfonamide functional groups, is frequently explored for its potential to inhibit various biological targets, particularly protein kinases, making it a valuable building block in the development of new therapeutic agents for conditions such as cancer . Researchers utilize this compound as a key chemical intermediate in discovery chemistry and lead optimization processes. Its structure aligns with contemporary strategies in medicinal chemistry that exploit the unique properties of fluorine to modulate a compound's reactivity, metabolic stability, and membrane permeability. The supplied material is of high grade and is intended for research and development applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

N-(5-cyano-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3

InChI Key

BHTFRIRAQJNMQM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(5-cyano-2-fluorophenyl)methanesulfonamide

General Synthetic Strategy

The core synthetic approach to N-(5-cyano-2-fluorophenyl)methanesulfonamide involves the sulfonylation of 5-cyano-2-fluoroaniline with methanesulfonyl chloride under basic conditions. This reaction forms the sulfonamide bond (N–S) by nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen.

Detailed Procedure Based on Literature

Sulfonamide Formation
  • Reagents and Conditions:

    • Starting material: 5-cyano-2-fluoroaniline (2.5 mmol)
    • Methanesulfonyl chloride (1.1 equiv, 2.75 mmol)
    • Base: Pyridine (1.5 equiv, 3.75 mmol)
    • Solvent: Methylene chloride (5 mL)
    • Temperature: 0 °C to room temperature
    • Atmosphere: Argon or inert atmosphere to prevent moisture interference
  • Procedure:

    • Dissolve 5-cyano-2-fluoroaniline and pyridine in methylene chloride at 0 °C under argon.
    • Slowly add methanesulfonyl chloride to the stirred solution.
    • Allow the reaction mixture to warm to room temperature and stir until complete conversion is confirmed by thin-layer chromatography (TLC).
    • Quench the reaction by adding water (10 mL).
    • Extract the aqueous layer three times with methylene chloride.
    • Dry combined organic layers over anhydrous sodium sulfate (Na2SO4).
    • Filter and concentrate under reduced pressure.
    • Purify the crude product by column chromatography using toluene/ethyl acetate as eluents.
  • Outcome:

    • The desired N-(5-cyano-2-fluorophenyl)methanesulfonamide is obtained as a purified solid.
    • Characterization typically includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Alternative Nucleophilic Aromatic Substitution (NAS) Route
  • In some cases, preparation involves nucleophilic aromatic substitution on a sulfonyl chloride intermediate:
    • The sulfonyl chloride derivative of 5-cyano-2-fluorophenylmethanesulfonyl chloride is reacted with an amine under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
    • Typical conditions: room temperature to 80–100 °C, reaction time 18 hours.
    • Bases used include potassium carbonate, cesium carbonate, or potassium phosphate.
    • Solvents: DMF or DMSO preferred for solubility and reaction efficiency.
    • This method is advantageous for introducing various amine substituents and for scale-up.

Purification and Characterization

  • Purification is commonly achieved by column chromatography on silica gel using mixtures of toluene and ethyl acetate.
  • Confirmation of product identity and purity is done by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C)
    • High-resolution mass spectrometry (HRMS)
    • Infrared spectroscopy (IR), particularly for sulfonamide S=O stretches and cyano group absorption
  • TLC monitoring is used throughout synthesis to track reaction progress and product purity.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonamide formation 5-cyano-2-fluoroaniline + methanesulfonyl chloride + pyridine (1.5 equiv) Methylene chloride 0 °C to RT Until TLC completion ~70-85* Argon atmosphere, slow addition of sulfonyl chloride
Nucleophilic aromatic substitution Sulfonyl chloride + amine + K2CO3 or Cs2CO3 DMF or DMSO RT to 100 °C 18 h Variable Base-mediated substitution, scalable
Work-up and purification Water quench, extraction with organic solvent, drying over Na2SO4, column chromatography - - - - Toluene/ethyl acetate eluents used

*Yield range inferred from analogous sulfonamide syntheses reported in literature.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-cyano-2-fluorophenyl)methanesulfonamide is a chemical compound with potential applications in scientific research, medicinal chemistry, and pharmaceutical development. It features a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C8H7FN2O2S.

Scientific Research Applications

N-(5-cyano-2-fluorophenyl)methanesulfonamide can be applied to various fields of scientific research.

Chemistry It is used as a building block in the synthesis of complex organic molecules.

Biology It is investigated for its potential biological activities, including enzyme inhibition. Research indicates that N-(5-cyano-2-fluorophenyl)methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways.

Medicine It is explored for its potential as a pharmaceutical intermediate in the development of new drugs. Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections.

Industry It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Case Studies and Research Findings

  • Anticancer Activity A study evaluated the effect of related compounds on H146 small-cell lung cancer cell lines, and the results indicated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy.
  • Apoptosis Induction In vivo studies demonstrated that compounds structurally related to N-(5-cyano-2-fluorophenyl)methanesulfonamide could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity.
  • Enzyme Interaction Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs of N-(5-cyano-2-fluorophenyl)methanesulfonamide, highlighting differences in substituents, bioactivity, and physicochemical properties:

Compound Name Substituents (Phenyl Ring) Bioactivity/Application Key Properties/Findings Reference
N-(5-Cyano-2-fluorophenyl)methanesulfonamide 5-CN, 2-F Potential antiviral/antimicrobial High electron-withdrawing effects from -CN and -F may enhance binding to target enzymes
N-(5-Chloro-2-fluorophenyl)methanesulfonamide 5-Cl, 2-F Pharmaceutical intermediate Chloro substituent increases lipophilicity; used in API synthesis
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃, benzenesulfonamide Anti-convulsant, herbicidal Methoxy group improves solubility; benzenesulfonamide enhances stability
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide 4-CN, 2-I, 5-CF₃ Androgen receptor modulation Iodo and trifluoromethyl groups increase steric bulk and electron deficiency
N-(2-Phenoxyphenyl)methanesulfonamide 2-OPh Research chemical Phenoxy group enhances π-π stacking interactions; moderate similarity (0.76)

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 5-cyano and 2-fluoro substituents in the target compound create a strong electron-deficient aromatic ring, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors). In contrast, the chloro analog () offers similar EWG effects but with increased lipophilicity .

Physicochemical Properties

  • Solubility: Methoxy and phenoxy substituents () improve aqueous solubility due to their polar nature, whereas cyano and fluoro groups may reduce solubility but enhance membrane permeability .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving sulfonation, amidation, and cross-coupling reactions. Halogenated analogs (e.g., chloro, iodo) require additional safety protocols due to reactivity .

Biological Activity

N-(5-cyano-2-fluorophenyl)methanesulfonamide is an organic compound that has garnered attention due to its significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-cyano-2-fluorophenyl)methanesulfonamide has the molecular formula C8H7FN2O2SC_8H_7FN_2O_2S and a molecular weight of approximately 189.21 g/mol. Its structure features a cyano group, a fluorine atom, and a methanesulfonamide functional group. These components contribute to its electrophilic nature, making it an interesting candidate for various biological applications.

The biological activity of N-(5-cyano-2-fluorophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific biological targets. The cyano group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, potentially modulating various biological pathways. This interaction profile enhances its binding affinity to biological targets, suggesting its potential as a therapeutic agent.

Biological Activity

Research indicates that N-(5-cyano-2-fluorophenyl)methanesulfonamide exhibits significant inhibitory effects on various enzymatic pathways. Notable findings include:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of IKKα, an essential component in the NF-kB signaling pathway. The presence of the cyano group is crucial for its activity against IKKα, as compounds lacking this substituent showed reduced efficacy .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting tumor cell growth through mechanisms such as apoptosis induction and disruption of cellular invasion pathways .
  • Anti-inflammatory Effects : In models of myocardial inflammation, N-(5-cyano-2-fluorophenyl)methanesulfonamide demonstrated the ability to reduce cardiomyocyte damage and improve cardiac function during acute inflammatory responses, indicating its potential in treating cardiovascular conditions .

1. Anticancer Activity

A study evaluating the compound's effect on various cancer cell lines reported promising results. The compound exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 3.35 to 16.79 µM. These findings support further investigation into its potential as an anticancer therapeutic agent .

2. Cardiovascular Applications

In a mouse model of myocardial infarction, treatment with N-(5-cyano-2-fluorophenyl)methanesulfonamide resulted in improved left ventricular ejection fraction and reduced infarction size compared to control groups. This suggests that the compound may aid in myocardial repair and recovery following ischemic events .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(5-cyano-2-fluorophenyl)methanesulfonamide, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-Cyano-2-fluorophenylboronic acidContains boronic acid groupUsed in Suzuki coupling reactions
(5-Cyano-2-fluorophenyl)thiomorpholine-4-carboxamideContains thiomorpholine moietyPotential use in enzyme inhibition
5-(5-Cyano-2-fluorophenyl)-2-methylphenolContains a phenolic hydroxyl groupExplored for antimicrobial properties

N-(5-cyano-2-fluorophenyl)methanesulfonamide stands out due to its combination of functional groups that enhance its reactivity and biological activity, making it particularly valuable for research applications in drug development.

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